ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate
Description
Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate is a thienopyridine derivative featuring a fused thiophene-pyridine core. Key structural elements include:
- 4,6-Dimethyl substituents: Enhance steric bulk and influence crystal packing .
- 2-Phenoxyacetamido group: Introduces hydrogen-bonding capacity and lipophilicity.
- 3-Carboxylate ester: Improves solubility and serves as a prodrug moiety .
Thieno[2,3-b]pyridines are pharmacologically significant due to their anti-proliferative, anti-inflammatory, and receptor-modulating activities . This compound’s ester group aligns with strategies to optimize pharmacokinetics in similar molecules .
Properties
IUPAC Name |
ethyl 4,6-dimethyl-2-[(2-phenoxyacetyl)amino]thieno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-20(24)17-16-12(2)10-13(3)21-18(16)27-19(17)22-15(23)11-26-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHXZIQVIUSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=N2)C)C)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system.
Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced through a nucleophilic substitution reaction, where a phenoxyacetamide derivative reacts with the thieno[2,3-b]pyridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyacetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects such as the suppression of cell signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their properties:
Key Observations :
- Ester vs. Carbonate Groups : Esters (as in the target compound and EAMT) improve solubility and cellular penetration compared to carbonates, which may hydrolyze less efficiently .
- Amino vs.
- Ring Saturation : EAMT’s tetrahydro ring increases conformational flexibility but reduces aromaticity, affecting receptor interactions .
Pharmacological and Pharmacokinetic Profiles
Molecular Interactions and Reactivity
- Target Compound: The phenoxyacetamido group may participate in π-π stacking and hydrogen bonding, similar to EAMT’s interactions with water molecules .
- EAMT : Stabilized by N–H···O hydrogen bonds (2.08–2.15 Å) and C–H···π interactions, critical for crystal packing .
- 6d: Reactivity focused on amino group derivatization (e.g., formylation to pyrimidines) .
Biological Activity
Ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thienopyridine family, characterized by a fused thieno and pyridine structure. Its molecular formula is . The presence of the phenoxyacetamido group is significant as it may enhance the compound's pharmacological properties.
Synthesis
This compound can be synthesized through various methods including:
- Condensation Reactions : Utilizing appropriate thieno[2,3-b]pyridine derivatives and phenoxyacetic acid derivatives.
- Acylation : The introduction of the phenoxyacetamido group can be achieved through acylation reactions involving acetic anhydride or acyl chlorides.
Antimicrobial Activity
Recent studies have demonstrated that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains using disk diffusion methods. The results indicated that modifications at specific positions on the thienopyridine ring could enhance antibacterial efficacy.
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 7b | 6 | 50 |
Table 1: Antimicrobial activity of thienopyridine derivatives .
Anticancer Activity
Thienopyridines have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt replication processes in pathogens and cancer cells.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thienopyridines revealed that modifications at the C4 position significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to decrease activity against certain strains .
- Anticancer Screening : In a recent screening of various thienopyridine derivatives for anticancer properties, it was observed that compounds with bulky substituents at the C6 position exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
